molecular formula C20H14Cl2N2O B11994043 1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- CAS No. 62871-26-5

1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-

Katalognummer: B11994043
CAS-Nummer: 62871-26-5
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: JRTMPIVWZPQWNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and a suitable aldehyde or ketone.

    Cyclization: The o-phenylenediamine undergoes cyclization with the aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.

    Substitution: The 5-chloro-2-[(4-chlorophenyl)methoxy]phenyl group is introduced through a substitution reaction, often involving a halogenated precursor and a base to facilitate the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand the mechanisms of action of benzimidazole derivatives and their effects on various biological pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-phenyl-: This compound lacks the chloro and methoxy substituents, resulting in different chemical properties and biological activities.

    1H-Benzimidazole, 2-[4-chlorophenyl]-:

    1H-Benzimidazole, 2-[5-chloro-2-phenyl]-: This compound lacks the methoxy group, leading to differences in its chemical behavior and biological effects.

Eigenschaften

CAS-Nummer

62871-26-5

Molekularformel

C20H14Cl2N2O

Molekulargewicht

369.2 g/mol

IUPAC-Name

2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H14Cl2N2O/c21-14-7-5-13(6-8-14)12-25-19-10-9-15(22)11-16(19)20-23-17-3-1-2-4-18(17)24-20/h1-11H,12H2,(H,23,24)

InChI-Schlüssel

JRTMPIVWZPQWNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.